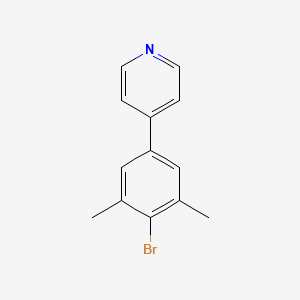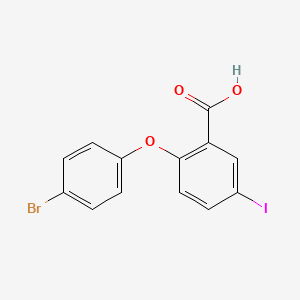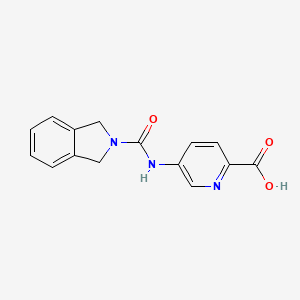
2,4-diphenyl-N-(4-phenylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is an organic compound that features a complex aromatic structure. This compound consists of a biphenyl group and a terphenyl group connected through an amine linkage. The presence of multiple aromatic rings in its structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine typically involves the following steps:
Formation of Biphenyl and Terphenyl Precursors: The biphenyl and terphenyl precursors are synthesized through standard aromatic substitution reactions.
Amine Linkage Formation: The biphenyl and terphenyl precursors are then coupled using an amination reaction. This can be achieved through a Buchwald-Hartwig amination, where palladium catalysts and ligands are used to facilitate the formation of the carbon-nitrogen bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for purification and quality control ensures consistency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Reduced aromatic amines
Substitution: Halogenated or nitrated aromatic compounds
Wissenschaftliche Forschungsanwendungen
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of small-molecule inhibitors for various biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The aromatic rings in its structure allow for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: Consists of two connected phenyl rings and is used as a starting material for the synthesis of more complex compounds.
Terphenyl: Contains three connected phenyl rings and is used in the production of polychlorinated terphenyls and other advanced materials.
Uniqueness
N-([1,1’-biphenyl]-4-yl)-[1,1’:3’,1’‘-terphenyl]-4’-amine is unique due to its combination of biphenyl and terphenyl groups connected through an amine linkage. This structure provides a unique set of chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H23N |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
2,4-diphenyl-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C30H23N/c1-4-10-23(11-5-1)25-16-19-28(20-17-25)31-30-21-18-27(24-12-6-2-7-13-24)22-29(30)26-14-8-3-9-15-26/h1-22,31H |
InChI-Schlüssel |
KIHBHETWBSJUJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Quinolinesulfonamide,7-chloro-n-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-](/img/structure/B8546890.png)
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8546892.png)







![2-Chloro-N-(2,6-diethylphenyl)-N-[(1,3-dioxolan-2-yl)methyl]acetamide](/img/structure/B8546928.png)
![4,4'-[Oxybis(methylene)]dibenzonitrile](/img/structure/B8546936.png)


